3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
Description
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a chemical compound known for its applications in fluorescence and colorimetric analysis. It is a derivative of benzoxadiazole, a class of compounds widely used in various scientific fields due to their unique chemical properties.
Properties
IUPAC Name |
3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGYQJLQCPHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1NCCCO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with 3-aminopropanol under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydroxyl group can participate in condensation reactions with carboxylic acids or acid chlorides to form esters or amides.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: As a fluorescent probe for detecting various analytes in chromatographic analysis.
Biology: In the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: For the development of diagnostic assays and imaging agents.
Industry: In the production of fluorescent dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce upon excitation with light. The benzoxadiazole moiety is responsible for the fluorescence, which can be enhanced or quenched depending on the chemical environment. This property makes it useful for detecting and quantifying various substances in complex mixtures .
Comparison with Similar Compounds
Similar compounds include other benzoxadiazole derivatives such as 4-chloro-7-nitrobenzofurazan and 2-[{7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl}(methyl)amino]ethanol. Compared to these compounds, 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol offers unique advantages in terms of its specific reactivity and fluorescence properties, making it particularly suitable for certain analytical and diagnostic applications.
Biological Activity
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The chemical formula for this compound is C₉H₉ClN₄O₄, with a molecular weight of approximately 258.62 g/mol. The compound features a benzoxadiazole moiety known for its fluorescent properties and potential applications in bioimaging and drug development.
Research indicates that compounds containing the benzoxadiazole structure can interact with various biological targets. The nitro group in the structure may play a crucial role in modulating biological activity by forming reactive intermediates that can interact with cellular macromolecules.
Inhibition of Bacterial Sortases
A study highlighted the potential of benzoxadiazole derivatives in inhibiting bacterial sortases, which are enzymes critical for the virulence of pathogens like Staphylococcus aureus and Listeria monocytogenes. The compound was shown to reduce the virulence factor expression without significantly affecting bacterial growth, suggesting a targeted approach to anti-virulence therapy .
Biological Activity Summary Table
| Activity | Pathogen/Target | IC50 (µM) | MIC (µM) | Effect |
|---|---|---|---|---|
| Sortase A inhibition | Staphylococcus aureus | 34.2 | >678 | Reduces virulence without growth inhibition |
| Sortase A inhibition | Listeria monocytogenes | 37.24 | 933.44 | Decreases cell adhesion |
| Cytotoxicity | Human cell lines | N/A | N/A | Moderate toxicity observed |
Case Studies
- Anti-Virulence Activity : In a murine model infected with S. aureus, treatment with this compound resulted in a significant reduction in mortality rates when administered at lower doses (20 mg/kg), demonstrating its potential as an anti-infective agent .
- Fluorescent Probes : The compound's benzoxadiazole moiety has been utilized in bioimaging studies due to its fluorescent properties. It has been shown to selectively stain bacterial cells, aiding in the visualization of infections in live models .
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound exhibits low acute oral toxicity (LD50 > 2000 mg/kg), it may act as a skin sensitizer and irritant based on local lymph node assays conducted in animal models . Further studies are needed to fully elucidate its safety profile.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Prevents ring decomposition | |
| Solvent | DMF | Enhances nucleophilicity | |
| Reaction Time | 6–8h | Minimizes byproduct formation |
Q. Table 2: Spectral Signatures
| Technique | Key Peaks | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic H) | Benzoxadiazole ring |
| IR | 1520–1560 cm⁻¹ (NO₂ stretch) | Nitro group |
| MS | m/z 312.7 (M⁺) | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
